molecular formula C17H14ClN3O2 B12180492 N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12180492
M. Wt: 327.8 g/mol
InChI Key: GXFJDKNXXDNWFO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the oxazole derivatives family. These compounds are known for their diverse biological activities and have gained significant attention in medicinal chemistry

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c1-9-14-15(16(22)19-11-5-2-4-10(18)8-11)12-6-3-7-13(12)20-17(14)23-21-9/h2,4-5,8H,3,6-7H2,1H3,(H,19,22)

InChI Key

GXFJDKNXXDNWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that compounds similar to N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide exhibit anticancer properties. For instance, derivatives of cyclopenta[b]pyridines have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions at the molecular level can be attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and survival.

2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective activities. Studies have highlighted similar compounds that act as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for cognitive function.

3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have shown effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing cyclization techniques to form the oxazole ring from appropriate precursors.
  • Substitution Reactions : Employing nucleophilic substitution to introduce the chlorophenyl group onto the core structure.

Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact through greener chemistry practices.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivatives inhibited proliferation in breast cancer cells with IC50 values in low micromolar range.
Study BNeuroprotectionShowed significant MAO-B inhibition leading to enhanced neuroprotective effects in animal models.
Study CAntimicrobial EfficacyReported activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole core but differ in their substituents and specific biological activities

Biological Activity

N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H16ClN3O3
  • Molecular Weight : 327.8 g/mol
  • CAS Number : 1179468-44-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound has shown promise in several areas:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound was particularly effective against human pancreatic and gastric cancer cell lines .

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes:

  • Monoamine oxidase (MAO) : It exhibits selective inhibition towards MAO-B with an IC50 value of approximately 0.212 µM, indicating potential use in treating neurodegenerative diseases .
  • Acetylcholinesterase (AChE) : The compound also shows inhibitory activity against AChE, which is crucial for managing Alzheimer's disease .

3. Antimicrobial Properties

Preliminary investigations suggest that the compound possesses antimicrobial activity against certain bacterial strains. However, detailed studies are required to elucidate its spectrum of activity and mechanism .

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Enzyme Interaction : Binding to active sites of MAO and AChE disrupts their normal function, contributing to its therapeutic effects.

Case Study 1: Anticancer Efficacy

A study conducted on SMMC7721 liver cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotection against oxidative stress-induced damage in neuronal cells, the compound demonstrated a protective effect by reducing reactive oxygen species levels and enhancing cell survival rates .

Data Table: Summary of Biological Activities

Biological ActivityTest System/ModelObserved EffectReference
AnticancerHuman pancreatic cancer cellsInduced apoptosis
MAO-B InhibitionEnzymatic assayIC50 = 0.212 µM
AChE InhibitionEnzymatic assayMixed-type inhibition
AntimicrobialVarious bacterial strainsVariable effectiveness

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. A typical approach involves:

Condensation of substituted benzaldehyde derivatives with aminopyridine precursors under palladium or copper catalysis .

Cyclization of intermediates using DMF or toluene as solvents, followed by functional group modifications (e.g., carboxamide formation) .
Key challenges include controlling regioselectivity during cyclization and optimizing catalyst loading to improve yield (typically 60-75% in small-scale reactions) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Essential for confirming the substitution pattern of the chlorophenyl group and methyl/cyclopenta moieties. For example, the methyl group at position 3 appears as a singlet (~δ 2.3 ppm in ¹H NMR) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₆ClN₃O₂: ~378.09) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Management : Collect chlorinated byproducts separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu ratios (e.g., 1:2 molar) to balance activity and cost .
  • Solvent Optimization : Replace DMF with recyclable solvents like cyclopentyl methyl ether (CPME) to improve sustainability .
  • Process Monitoring : Use in-situ FT-IR or HPLC to track intermediate formation and minimize side products .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) across studies .
  • Structure-Activity Relationship (SAR) : Modify the chlorophenyl or methyl groups to isolate contributions to specific bioactivities. For example, replacing 3-chlorophenyl with 4-fluorophenyl may enhance membrane permeability .

Q. How can computational methods predict the compound’s binding affinity for target enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to model interactions. Focus on hydrogen bonding between the carboxamide group and kinase active sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

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